3-(1H-1,2,3-Triazol-4-yl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(2H-triazol-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C5H8N4O/c10-5(2-6-3-5)4-1-7-9-8-4/h1,6,10H,2-3H2,(H,7,8,9) |
InChI Key |
RZOOQBGEPYGPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=NNN=C2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques in 3 1h 1,2,3 Triazol 4 Yl Azetidin 3 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete carbon-hydrogen framework and deduce the stereochemical relationships within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 3-(1H-1,2,3-triazol-4-yl)azetidin-3-ol. The ¹H NMR spectrum is expected to show distinct signals for the triazole proton, the azetidine (B1206935) methylene (B1212753) protons, the proton on the tertiary alcohol, and the N-H proton of the triazole ring. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are critical for initial assignments. nih.gov
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, five distinct signals are anticipated: two for the triazole ring carbons, and three for the azetidine ring carbons (two methylene carbons and one quaternary carbon bearing the hydroxyl group). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH₂ and quaternary carbons are present in the core structure of the target molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Triazole C5-H | ~7.5 - 8.5 (singlet) | ~120 - 130 |
| Triazole C4 | - | ~140 - 150 |
| Azetidine C2-H₂ | ~3.5 - 4.5 (multiplet) | ~50 - 60 |
| Azetidine C4-H₂ | ~3.5 - 4.5 (multiplet) | ~50 - 60 |
| Azetidine C3-OH | Variable (broad singlet) | - |
| Azetidine C3 | - | ~65 - 75 |
| Triazole N1-H | Variable, high δ (broad singlet) | - |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would primarily show correlations between the geminal and vicinal protons within the azetidine ring, helping to assign the complex multiplets of the methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. nih.gov This technique would definitively link the proton signals of the azetidine CH₂ groups and the triazole C-H to their corresponding carbon signals observed in the ¹³C NMR spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov Key expected correlations for this molecule would include those between the azetidine protons and the triazole C4 carbon, which would unequivocally confirm the point of attachment between the two heterocyclic rings. Correlations from the azetidine protons to the quaternary C3 carbon would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. NOESY could reveal the spatial relationship between the azetidine ring protons and the triazole C5-H proton, helping to define the preferred orientation of the two rings relative to each other.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | Correlation between azetidine C2-H₂ and C4-H₂ protons. | Confirms the spin system within the azetidine ring. |
| HSQC | Azetidine C2-H₂ ↔ Azetidine C2Azetidine C4-H₂ ↔ Azetidine C4Triazole C5-H ↔ Triazole C5 | Links protons to their directly attached carbons. |
| HMBC | Azetidine C2-H₂ / C4-H₂ ↔ Triazole C4Azetidine C2-H₂ / C4-H₂ ↔ Azetidine C3Triazole C5-H ↔ Triazole C4 | Confirms connectivity between the azetidine and triazole rings and within rings. |
| NOESY | Potential cross-peaks between azetidine ring protons and the triazole C5-H. | Provides information on spatial proximity and preferred molecular conformation. |
The azetidine ring is not planar and can undergo conformational changes such as ring-puckering. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. nih.gov By recording NMR spectra at different temperatures, researchers can observe changes like peak broadening, coalescence, or sharpening. These changes can be analyzed to determine the energy barriers associated with conformational exchange, such as the inversion of the azetidine ring or potentially hindered rotation around the C-C bond connecting the azetidine and triazole rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. rsc.org For this compound (molecular formula C₅H₈N₄O), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ with a very specific mass-to-charge ratio (m/z). nih.govmdpi.com The experimentally measured mass is typically compared to the calculated theoretical mass; a match within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide additional structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which corresponds to the cleavage of specific bonds within the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Plausible Origin of Fragment |
| [M+H]⁺ | [C₅H₉N₄O]⁺ | 153.0771 | Protonated parent molecule |
| [M+H-H₂O]⁺ | [C₅H₇N₄]⁺ | 135.0665 | Loss of water from the tertiary alcohol |
| [M+H-C₂H₄O]⁺ | [C₃H₅N₄]⁺ | 97.0509 | Cleavage and loss of a C₂H₄O fragment from the azetidine ring |
| [C₂H₄N]⁺ | [C₂H₄N]⁺ | 42.0338 | Fragment corresponding to the azetidine core |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the stretching and bending vibrations of its key functional groups. nih.gov These spectra serve as a quick and reliable method to confirm the presence of the hydroxyl, amine, and heterocyclic ring structures.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (triazole) | Stretching | 3100 - 3500 (medium) |
| C-H (aliphatic/aromatic) | Stretching | 2850 - 3100 |
| C=N, N=N (triazole ring) | Stretching | 1400 - 1650 |
| C-O (alcohol) | Stretching | 1050 - 1260 |
| C-N (azetidine) | Stretching | 1020 - 1250 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the molecular structure in the solid state. rsc.org This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the exact atomic connectivity and conformation of the molecule as it exists in a crystal lattice. mdpi.com
For this compound, a successful crystallographic analysis would reveal the planarity of the triazole ring and the puckered conformation of the azetidine ring. Crucially, it would also map the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group (O-H) and the triazole N-H group, which dictate how the molecules pack together in the solid state. nih.gov This information is vital for understanding the material's physical properties.
Table 5: Hypothetical Crystallographic Data for this compound Data presented is representative of what might be expected for a small heterocyclic molecule.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~14.0 |
| c (Å) | ~8.0 |
| β (°) | ~95 |
| Volume (ų) | ~835 |
| Z (molecules/cell) | 4 |
| Key Interactions | Intermolecular H-bonding (O-H···N, N-H···O, N-H···N) |
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Assignment
Chiroptical spectroscopic methods are indispensable tools in the stereochemical analysis of chiral molecules such as this compound. Among these techniques, Electronic Circular Dichroism (ECD) spectroscopy is particularly powerful for determining both the enantiomeric excess (ee) and the absolute configuration (AC) of a sample. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.
The application of ECD to assign the absolute configuration of this compound relies on a synergistic approach combining experimental measurements with quantum chemical calculations. The chromophores within the molecule, namely the 1,2,3-triazole ring and the hydroxyl-substituted azetidine, are expected to give rise to distinct electronic transitions that are ECD active.
The general workflow for the assignment of the absolute configuration of a chiral molecule like this compound involves several key steps. First, the experimental ECD spectrum of the enantiopure or enantioenriched sample is recorded. Concurrently, a computational analysis is initiated, starting with a thorough conformational search for one of the enantiomers (e.g., the (R)-enantiomer) to identify all low-energy conformers. The geometries of these conformers are then optimized using Density Functional Theory (DFT). Subsequently, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed for each significant conformer to predict their individual ECD spectra. nih.govresearchgate.net A Boltzmann-averaged theoretical ECD spectrum is then generated based on the relative energies of the conformers. Finally, the experimental spectrum is compared to the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer, for instance, would allow for the unambiguous assignment of the (R)-configuration to the sample.
For the determination of enantiomeric excess, the intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By preparing a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined.
To illustrate this, hypothetical ECD and UV-Vis absorption data for the enantiomers of this compound are presented below. The UV-Vis spectrum is necessary for context, as ECD bands are only observed at wavelengths where the molecule absorbs light.
Hypothetical UV-Vis Absorption Spectrum Data
| Wavelength (nm) | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] |
| 210 | 8500 |
| 235 | 6200 |
| 260 | 1500 |
Hypothetical Electronic Circular Dichroism (ECD) Spectra Data
| Wavelength (nm) | (R)-Enantiomer (Δε) [L·mol⁻¹·cm⁻¹] | (S)-Enantiomer (Δε) [L·mol⁻¹·cm⁻¹] |
| 205 | +5.2 | -5.2 |
| 220 | -3.8 | +3.8 |
| 245 | +1.5 | -1.5 |
| 270 | -0.8 | +0.8 |
In this hypothetical scenario, the ECD spectra of the (R) and (S)-enantiomers are mirror images of each other, as expected. The positive and negative Cotton effects observed at different wavelengths are characteristic of the chiral environment of the chromophores. A comparison of an experimentally obtained spectrum with a TD-DFT calculated spectrum showing a similar pattern of Cotton effects would provide strong evidence for the assignment of the absolute configuration.
The combination of experimental ECD spectroscopy with high-level computational methods provides a reliable and non-destructive approach for the complete stereochemical characterization of chiral molecules like this compound. nih.gov
Computational and Theoretical Investigations of 3 1h 1,2,3 Triazol 4 Yl Azetidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound such as 3-(1H-1,2,3-Triazol-4-yl)azetidin-3-ol, DFT calculations would be employed to determine its most stable three-dimensional shape (molecular geometry). By calculating the energy of different spatial arrangements (conformations) of the azetidine (B1206935) and triazole rings, researchers can identify the lowest energy, and thus most probable, structures.
These studies often involve geometry optimization, where the computational algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. Frequency calculations are then typically performed to confirm that the optimized structure is a true energy minimum. Such analyses are crucial for understanding how the molecule will behave and interact in a chemical or biological environment. DFT studies on related triazole derivatives have been used to explore reaction mechanisms and the stability of various isomers. zsmu.edu.uanih.gov
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.
For this compound, analysis of the FMOs would reveal the likely sites for nucleophilic and electrophilic attack. Furthermore, calculating the distribution of electron density across the molecule (charge distribution) helps in identifying polar regions and potential sites for hydrogen bonding and other non-covalent interactions, which are critical for ligand-receptor binding. nih.gov
Interactive Table: Representative DFT Descriptors for a Hypothetical Triazole Derivative
Note: This table is illustrative and based on general values for similar heterocyclic compounds, as specific data for this compound is not available.
| Parameter | Description | Typical Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -8.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to 1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 5.0 to 7.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 5.0 Debye |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques build upon quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with larger systems, such as proteins.
While DFT is highly accurate, it is computationally intensive. For larger systems or longer timescales, molecular mechanics (MM) force fields are often used. A conformational analysis of this compound using MM would involve systematically rotating the flexible bonds to map out the potential energy surface and identify low-energy conformers.
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time, taking into account temperature and solvent effects. ajchem-a.comresearchgate.netnih.gov An MD simulation would show how the azetidine and triazole rings flex and rotate in solution, providing a realistic ensemble of conformations that the molecule can adopt. This is crucial for understanding how a flexible ligand might adapt its shape to fit into a protein's binding site. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ctu.edu.vnmdpi.comctu.edu.vn
Ligand-Based Virtual Screening: If other molecules with known activity against a particular target are structurally similar to this compound, their properties could be used to create a model (a pharmacophore) that defines the essential features required for binding. This model would then be used to screen for other compounds with a similar profile.
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, large compound libraries can be computationally docked into the binding site to predict their binding affinity. ctu.edu.vnctu.edu.vnnih.gov This approach could be used to identify potential targets for this compound or to find other molecules that bind to the same target.
Molecular docking is a key computational tool that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.govjocpr.comresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity.
The results would provide a detailed 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl group on the azetidine ring and the nitrogen atoms of the triazole ring are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site. These studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing. jocpr.comresearchgate.net
Prediction of Molecular Interactions and Pharmacophore Modeling
While no specific pharmacophore models for this compound have been published, the general principles of pharmacophore modeling can be applied to hypothesize its potential interactions. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.
For this compound, a hypothetical pharmacophore model would likely include:
Hydrogen Bond Donors: The hydroxyl (-OH) group on the azetidine ring and the N-H group of the triazole ring.
Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the hydroxyl oxygen.
Hydrophobic Features: The aliphatic azetidine ring.
Molecular docking simulations are a common computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. In the absence of specific studies on this compound, we can look at studies of similar compounds. For instance, molecular docking studies on other 1,2,3-triazole derivatives have been conducted to explore their potential as inhibitors for various enzymes, highlighting the importance of the triazole ring in forming key interactions with protein active sites.
A summary of potential interactions based on the functional groups of the title compound is presented in the table below.
| Functional Group | Potential Interaction Type |
| 1,2,3-Triazole Ring | Hydrogen bonding, π-π stacking |
| Azetidine Ring | Van der Waals forces, potential for hydrophobic interactions |
| Hydroxyl Group | Hydrogen bonding (donor and acceptor) |
Table 1. Predicted Molecular Interaction Capabilities of this compound.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of the most likely reaction pathway.
The synthesis of this compound would likely involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction," to form the 1,2,3-triazole ring. Computational studies on the mechanism of the CuAAC reaction have provided detailed insights into the catalytic cycle, including the roles of different copper species and the nature of the intermediates. These studies have been crucial in optimizing reaction conditions and understanding the regioselectivity of the reaction.
For the formation of the azetidin-3-ol (B1332694) core, computational studies could help in understanding the mechanism of cyclization reactions. Theoretical investigations into the synthesis of related four-membered rings, such as oxazolidinones, have utilized DFT to map out the reaction energy profiles and identify the rate-determining steps.
A hypothetical reaction pathway for the synthesis of the title compound that could be investigated using computational methods is outlined below.
| Reaction Step | Computational Method | Information Gained |
| Formation of Azide Precursor | DFT | Reaction thermodynamics and kinetics |
| Alkyne Synthesis | DFT | Optimization of reaction conditions |
| CuAAC Cycloaddition | DFT, Molecular Dynamics | Elucidation of catalytic cycle, transition state analysis, prediction of regioselectivity |
Table 2. Potential Application of Computational Chemistry in the Synthesis of this compound.
Pharmacological and Biological Research Avenues for 3 1h 1,2,3 Triazol 4 Yl Azetidin 3 Ol Derivatives
Enzyme Inhibition Studies and Mechanistic Research
Derivatives featuring the 1,2,3-triazole moiety have been extensively investigated as inhibitors of various enzyme families, playing crucial roles in numerous pathological conditions.
Apoptosis, or programmed cell death, is a vital physiological process, and its dysregulation is implicated in numerous diseases. ekb.eg Caspases, a family of cysteine proteases, are central to the execution of apoptosis, with Caspase-3 being a key executioner enzyme. nih.govturkjps.org Inhibition of Caspase-3 can prevent apoptosis and is a therapeutic strategy for conditions marked by excessive cell death, such as neurodegenerative diseases and ischemia. ekb.egnih.gov
Researchers have designed and synthesized novel 1,2,3-triazole hybrids that demonstrate significant antiapoptotic activity through Caspase-3 inhibition. For instance, a series of 1,2,3-triazoles hybridized with two quinolin-2-ones were evaluated for their ability to protect against testicular damage. nih.gov Several of these compounds, notably 6a-c, were identified as potent antiapoptotic agents. Mechanistic studies revealed that compound 6c (6-methoxy-4-(4-(((2-oxo-1,2-dihydroquinolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)quinolin-2(1H)-one) exhibited potent and selective inhibition of Caspase-3 over other caspases, such as caspases-8 and -9. nih.gov This inhibition was associated with a significant reduction in apoptotic biomarkers. nih.gov
Similarly, another study focused on 1,5-diaryl-1,2,4-triazole-3-carboxamides as apoptosis inhibitors for protecting the liver and ovaries. ekb.eg The most promising compounds, 8a and 10a , showed high potency and selectivity against Caspase-3, underscoring the potential of the triazole scaffold in developing targeted antiapoptotic agents. ekb.eg
Table 1: Caspase-3 Inhibition by Triazole Derivatives
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a well-established strategy for managing type 2 diabetes. researchgate.net The 1,2,3-triazole scaffold has been incorporated into novel molecular hybrids to explore their potential as α-glucosidase inhibitors.
A series of pyridazine-triazole hybrid molecules were synthesized and evaluated for their inhibitory activity against rat intestinal α-glucosidase. nih.gov Among the synthesized compounds, 10k emerged as a particularly potent inhibitor with an IC50 value of 1.7 µM, which is significantly more potent than the standard drug, acarbose. nih.gov Docking studies suggested that the triazole ring plays a crucial role in the binding interactions with the enzyme's active site. nih.gov
Another study explored Meldrum's acid derivatives featuring a 1H-1,2,3-triazole moiety. These compounds demonstrated a range of α-glucosidase inhibitory potency, with IC50 values from 4.63 to 80.21 μM. researchgate.net Compound 7i from this series showed exceptional inhibitory activity, proving to be much more potent than both the parent compound and acarbose. researchgate.net
Table 2: α-Glucosidase Inhibition by Triazole Derivatives
Aromatase (CYP19) is a critical enzyme in estrogen biosynthesis, converting androgens to estrogens. nih.govnih.gov Inhibiting this enzyme is a primary therapeutic strategy for hormone-dependent breast cancer. nih.govekb.eg Nonsteroidal aromatase inhibitors often contain a triazole ring, which coordinates with the heme iron of the enzyme, blocking its activity. nih.govresearchgate.net
A novel series of 1,2,3-triazole/1,2,4-triazole (B32235) hybrids were designed as aromatase inhibitors with antiproliferative activity. nih.gov Compounds 6a and 6b from this series were the most potent, with IC50 values of 0.12 µM and 0.09 µM, respectively. These values indicated significantly higher potency than the reference drug Ketoconazole (B1673606) (IC50 = 2.6 µM), although they were less potent than Letrozole (B1683767) (IC50 = 0.002 µM). nih.gov
In another study, benzimidazole (B57391) hybrids with condensed triazole-thiadiazine rings were synthesized and evaluated. mdpi.com The most active compound, 32 , showed potent aromatase inhibition with an IC50 value of 37 nM, comparable to the reference drug letrozole (IC50 = 24 nM). mdpi.com
Table 3: Aromatase Inhibition by Triazole Derivatives
The degeneration of cholinergic neurons and the subsequent reduction in the neurotransmitter acetylcholine (B1216132) (ACh) are hallmarks of neurodegenerative conditions like Alzheimer's disease. nih.gov Inhibiting cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down ACh, can increase neurotransmitter levels and provide symptomatic relief. nih.govmdpi.com
The 1,2,3-triazole ring is a privileged scaffold for designing cholinesterase inhibitors due to its ability to interact with the enzyme's active site. nih.gov A series of novel 1,2,3-triazole-hydrazone hybrids were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Similarly, quinoline-1,2,3-triazole derivatives have been explored as AChE inhibitors. nih.gov For example, compounds 22 and 23 in this class were identified as potent and highly selective human AChE inhibitors, with IC50 values of 114 µM and 109 µM, respectively. nih.gov Another compound, 38 , was found to be the most potent BuChE inhibitor in its series with an IC50 of 21.71 μM. nih.gov
Table 4: Cholinesterase Inhibition by Triazole Derivatives
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. mdpi.com Consequently, kinase inhibitors are a major class of targeted cancer therapies. The PIM-1 kinase, a serine/threonine kinase, is overexpressed in many cancers and plays a role in cell survival and proliferation, making it an attractive therapeutic target. researchgate.net
Research has led to the discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids that act as PIM-1 kinase inhibitors. researchgate.net These compounds have been shown to induce apoptosis and activate caspases 3 and 7, highlighting their potential as anticancer agents. researchgate.net
Furthermore, the anti-inflammatory activity of some triazole derivatives has been linked to the modulation of signaling pathways. For example, the compound W112 (4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) was found to exert neuroprotective effects in models of Alzheimer's disease by repressing the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) signaling pathways. nih.gov This modulation led to a reduction in pro-inflammatory cytokines and tau hyperphosphorylation. nih.gov
Receptor Modulation Studies
In addition to enzyme inhibition, triazole derivatives have been developed to modulate the function of cellular receptors, which are crucial for signal transduction and communication.
A class of 1H-1,2,3-triazole-based ligands was designed and synthesized as antagonists for the prostanoid EP4 receptor. nih.gov The EP4 receptor is involved in inflammatory mediator PGE2-elicited immunosuppression within the tumor microenvironment, and its blockade is a promising strategy for cancer immunotherapy. nih.gov The most promising compound, 59 , displayed low nanomolar antagonism of the human EP4 receptor with excellent subtype selectivity. nih.gov In a mouse colon carcinoma model, oral administration of compound 59 significantly inhibited tumor growth, demonstrating the therapeutic potential of modulating this receptor with a triazole-based antagonist. nih.gov
Agonistic or Antagonistic Activity at Specific Receptors (e.g., Cannabinoid Receptor 2)
Research into 1,2,3-triazole derivatives has identified their potential as modulators of cannabinoid receptors. The cannabinoid receptor 2 (CB2) is a key target in the endocannabinoid system, primarily expressed in immune cells, and is implicated in inflammatory and neuropathic pain pathways.
A series of 1,2,3-triazole derivatives have been synthesized and screened for their affinity to cannabinoid receptors, revealing compounds with high selectivity for the CB2 receptor. olemiss.edu For instance, certain substituted triazoles demonstrated a concentration-dependent inhibition of specific [3H]-CP55,940 binding to the CB2 receptor, with Kᵢ values in the nanomolar range. olemiss.edu Docking studies have suggested that these triazole derivatives fit effectively into the active site of the CB2 receptor, forming strong hydrophobic interactions with key amino acid residues. olemiss.edu These findings position specific 1,2,3-triazole derivatives as promising lead molecules for the development of therapeutically useful CB2 agonists. olemiss.edu
Conversely, other studies have focused on 1,2,3-triazole derivatives as CB1 receptor antagonists. nih.gov A study on N-benzyl-2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2H-1,2,3-triazol-2-yl]acetamide, characterized as a CB1 antagonist, showed it could decrease the amplitude of intestinal muscle contractions and increase gastrointestinal transit time in mice, highlighting the potential for this class of compounds to modulate gastrointestinal motility. nih.gov
| Compound Class | Target Receptor | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| Substituted 1,2,3-Triazoles | Cannabinoid Receptor 2 (CB2) | Agonist | Showed selective binding with Kᵢ values of 105 nM and 116 nM for specific derivatives. | olemiss.edu |
| 1,2,3-Triazole Acetamides | Cannabinoid Receptor 1 (CB1) | Antagonist | Modulated gastrointestinal motility in mice by decreasing muscle contractions. | nih.gov |
Allosteric Modulation Investigations
Allosteric modulation represents an innovative approach in drug discovery, where ligands bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov This can offer advantages such as higher receptor subtype selectivity and a more nuanced modulation of receptor activity. Allosteric modulators tend to be smaller, more rigid, and more lipophilic than their orthosteric counterparts. nih.gov
While specific research into allosteric modulation by 3-(1H-1,2,3-triazol-4-yl)azetidin-3-ol derivatives is not extensively documented, the broader field has seen the development of allosteric modulators for various targets, including G-protein coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1R). nih.gov For example, Org27569 has been identified as a potent positive allosteric modulator (PAM) of the CB1R. nih.gov Given the established interaction of triazole derivatives with cannabinoid receptors, investigating the potential for derivatives of the this compound scaffold to act as allosteric modulators is a logical and promising research direction.
Antimicrobial Activity Research
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Triazole derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens. mdpi.com
Antibacterial Spectrum and Efficacy Studies
Derivatives of 1,2,3-triazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.combeilstein-journals.org In one study, novel metronidazole-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antibacterial effects. Several of these compounds showed higher bacterial growth inhibition compared to the parent compound, metronidazole, with compounds 5b, 5c, 5e, 7b, and 7e displaying particularly potent activity. beilstein-journals.org
Another study of new 1H-1,2,4-triazolyl derivatives found that all tested compounds demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MIC) lower than the standard drugs ampicillin (B1664943) and chloramphenicol (B1208) against certain strains. researchgate.net The bacterium P. fluorescens appeared to be the most sensitive, while the plant pathogen X. campestris was the most resistant. researchgate.net Furthermore, coumarin-1,2,3-triazole conjugates have been synthesized, with some showing significant antibacterial activity specifically against Enterococcus faecalis, with MIC values ranging from 12.5 to 50 µg/mL. mdpi.com
| Compound Class | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| Metronidazole-1H-1,2,3-triazole derivatives | Not specified | Several derivatives showed higher growth inhibition than metronidazole. | beilstein-journals.org |
| 1H-1,2,4-Triazolyl derivatives | P. fluorescens, X. campestris | Demonstrated MICs lower than ampicillin and chloramphenicol against sensitive strains. | researchgate.net |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Six compounds showed significant activity with MICs of 12.5–50 µg/mL. | mdpi.com |
Antifungal Activity and Target Identification
Triazole compounds form the basis of many clinically used antifungal agents. Research has shown that novel synthetic 1,2,3-triazole derivatives also possess significant antifungal properties. beilstein-journals.orgrsc.org The antifungal activity of newly synthesized 1H-1,2,4-triazolyl derivatives was found to be significantly better than their antibacterial activity, with all tested compounds being 6 to 45 times more potent than the reference drugs ketoconazole and bifonazole. researchgate.netnih.gov
The primary target for many azole antifungals is the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netrsc.org Molecular docking studies with novel triazole derivatives suggest that their mechanism of action likely involves the inhibition of CYP51 in fungi such as C. albicans. researchgate.netnih.gov A series of fluconazole (B54011) analogues incorporating a 1,2,3-triazole group were designed based on computational docking to the active site of CYP51 and showed high activity against nearly all fungi tested, particularly Candida albicans. rsc.org
| Compound Class | Fungal Strains Tested | Proposed Target | Key Findings | Reference |
|---|---|---|---|---|
| 1H-1,2,4-Triazolyl derivatives | A. versicolor, A. ochraceus, A. niger, T. viride | CYP51 of C. albicans | 6 to 45 times more potent than ketoconazole and bifonazole. | researchgate.netnih.gov |
| Fluconazole analogues with 1,2,3-triazole | Candida albicans | CYP51 | Exhibited higher activity against C. albicans than six positive controls. | rsc.org |
| Oleanane-type triterpene conjugates with 1H-1,2,3-triazole | Sclerotinia sclerotiorum | Glucosamine-6-phosphate synthase | Several compounds showed over 83% inhibition at 50 µg/mL. | mdpi.com |
Antiviral Properties and Mechanism of Action Research
The 1,2,3-triazole scaffold is a promising pharmacophore for the development of novel antiviral agents. nih.govnih.gov Derivatives have been investigated for activity against a variety of viruses, including SARS-CoV-2 and influenza. nih.govmdpi.com
In the context of SARS-CoV-2, a set of synthesized 1,2,3-triazole and 1,2,4-triazole derivatives demonstrated promising binding scores against the SARS-CoV-2 and Omicron spike proteins in molecular docking studies. nih.gov Subsequent in vitro enzyme inhibition and cytopathic inhibition assays confirmed the potential antiviral effect of these hybrids against SARS-CoV-2 and Omicron infections in Vero E6 cells. nih.gov
Research on 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) has shown their ability to suppress the reproduction of influenza viruses (H1N1 and H3N2). mdpi.com These compounds were found to reduce the infectivity of the virus, suggesting they act as virucidal agents that affect extracellular virions. Molecular docking studies indicated strong binding energies with the viral proteins hemagglutinin and neuraminidase. mdpi.com
| Compound Class | Virus Targeted | Proposed Mechanism/Target | Key Findings | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole-benzofused conjugates | SARS-CoV-2 (including Omicron) | Spike protein binding | Demonstrated potential antiviral effect in vitro. | nih.gov |
| 1,2,3-Triazole derivatives of lupinine | Influenza A (H1N1, H3N2) | Hemagglutinin and neuraminidase binding; virucidal action | Reduced virus infectivity by over 90% for some compounds. | mdpi.com |
Antitubercular Activity Investigations
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) drives the search for new drugs. wisdomlib.org The 1,2,3-triazole nucleus has been incorporated into various molecular scaffolds to develop novel antitubercular agents. nih.govnih.gov
A series of 1,2,3-triazole unsaturated fatty acid mimics were synthesized and tested against M. tuberculosis H37Rv. nih.govnih.gov Most of the synthesized compounds were active, with some showing activity at micromolar concentrations. Structure-activity relationship studies revealed that the most potent compounds had the triazole moiety at the C-2 position with a carbon chain of eight or ten atoms. nih.govnih.gov The most promising compound was also tested against several clinical multi-drug resistant MTB strains and exhibited the same MIC, indicating its potential to overcome resistance mechanisms. nih.gov
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 1,2,3-Triazolyl fatty acid derivatives | Mycobacterium tuberculosis H37Rv | Most compounds were active; potency was influenced by triazole position and chain length. | nih.govnih.gov |
| 1,2,3-Triazolyl fatty acid derivatives | Multi-drug resistant M. tuberculosis strains | The lead compound maintained its MIC against resistant strains. | nih.gov |
Anti-Proliferative and Anticancer Research
The 1,2,3-triazole nucleus is a well-established pharmacophore in the design of novel anticancer agents. researchgate.net Its derivatives have demonstrated significant potential in inhibiting the growth of various cancer cell lines, acting through diverse mechanisms of action.
Derivatives of 1,2,3-triazole have consistently shown potent cytotoxic effects against a range of human cancer cell lines. For instance, certain 1,2,3-triazole-linked tetrahydrocurcumin (B193312) derivatives have exhibited significant anticancer activity. nih.gov One such derivative, compound 4g , demonstrated a potent IC₅₀ value of 1.09 ± 0.17 μM against the human colon carcinoma cell line HCT-116. nih.gov Similarly, novel 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of EGFR and VEGFR-2, with most of the tested compounds showing significant antiproliferative action with GI₅₀ values ranging from 28 to 104 nM. nih.gov
Furthermore, new 1,2,3-triazole-amino acid conjugates have been synthesized and evaluated for their antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines, showing significant inhibition at concentrations below 10 µM. mdpi.com A series of 1,4-disubstituted 1,2,3-triazoles also demonstrated average IC₅₀ values ranging from 15 to 50 µM against various cancer cell lines. biointerfaceresearch.com The cytotoxic potential of these compounds underscores the importance of the 1,2,3-triazole scaffold in developing new anticancer therapies.
| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 1,2,3-Triazole-linked tetrahydrocurcumin (4g) | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 μM | nih.gov |
| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | Various | 28 to 104 nM | nih.gov |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast), HepG2 (Liver) | <10 µM | mdpi.com |
| 1,4-disubstituted 1,2,3-triazoles | Various | 15 to 50 µM | biointerfaceresearch.com |
Beyond their cytotoxic effects, 1,2,3-triazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. For example, a study on 1,2,3-triazole linked tetrahydrocurcumin derivative 4g revealed that it can arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov This arrest prevents the cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
In another study, novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase, inhibiting the G1/S transition and cell cycle progression. researchgate.netnih.gov These compounds also stimulated apoptotic death of breast cancer cells. researchgate.netnih.gov The induction of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Research has shown that certain 1,2,3-triazole/1,2,4-oxadiazole hybrids promote apoptosis by activating caspases-3 and 8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, 1,2,3‐triazolopyridazinone derivatives have been shown to exhibit anticancer activity through the induction of apoptosis, as confirmed by AO/EB staining and caspase 3 activity assays. nih.gov
| Compound Type | Mechanism | Cell Line | Reference |
|---|---|---|---|
| 1,2,3-Triazole-linked tetrahydrocurcumin (4g) | Cell cycle arrest at G1 phase | HCT-116 | nih.gov |
| Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones | Cell cycle arrest at G1 phase and apoptosis induction | Breast cancer cells | researchgate.netnih.gov |
| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | Apoptosis induction (activation of caspases-3, 8, Bax; down-regulation of Bcl-2) | Not specified | nih.gov |
| 1,2,3‐Triazolopyridazinone derivatives | Apoptosis induction (caspase 3 activity) | MCF‐7 (Breast), A549 (Lung) | nih.gov |
Exploration of Other Diverse Biological Activities
The versatile 1,2,3-triazole scaffold has also been investigated for a variety of other biological activities, suggesting that derivatives of this compound could have therapeutic potential beyond cancer treatment.
Malaria remains a significant global health issue, and the development of new antimalarial agents is crucial to combat drug resistance. nih.gov Triazole-based compounds have emerged as a promising class of antimalarial agents. nih.gov Research has shown that triazole-based hybrids and conjugates demonstrate potential in vitro and in vivo antimalarial activities. nih.gov For instance, a series of triazole–butenolide conjugates were screened against the Leishmania donovani parasite, with some compounds also showing moderate activity against Plasmodium falciparum. nih.gov A study on triazolopyrazine analogues also reported moderate antimalarial activity, with IC₅₀ values ranging from 0.3 to >20 µM. mdpi.com These findings suggest that the incorporation of the 1,2,3-triazole moiety into the azetidin-3-ol (B1332694) framework could lead to the discovery of novel antimalarial candidates.
The 1,2,3-triazole ring system has been explored for its potential in the management of diabetes. nih.gov These compounds are believed to exert their antidiabetic effects by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. stmjournals.in A study on novel triazole-based indole (B1671886) derivatives identified compounds with potent α-glucosidase inhibitory activity, with one compound exhibiting an IC₅₀ value of 10.1 μM, which was more potent than the standard drug acarbose. nih.gov In vivo studies with these derivatives showed a decrease in blood glucose levels in mice. nih.gov Another study reported that synthesized triazole molecules showed potent antidiabetic activity in both in silico and in vitro assays, with one compound showing 87.01% inhibition in the α-amylase assay and 99.17% inhibition in the α-glucosidase inhibition assay at a concentration of 800 µg/mL. nih.gov
Neurodegenerative diseases like Alzheimer's disease present a significant challenge to healthcare systems, and there is a pressing need for new therapeutic strategies. nih.gov Derivatives of 1,2,3-triazole have shown promise in the area of neuroprotection. nih.govnih.gov For example, a series of 1,2,3-triazole-genipin analogues were designed and evaluated for their neuroprotective activity. nih.gov Some of these analogues exhibited significant neuroprotective effects against H₂O₂-induced toxicity in vitro. nih.gov Another study on a triazole grandisin (B1201232) analogue demonstrated in vivo neuroprotective effects against amyloid-β oligomer-induced cognitive impairment in a mouse model of Alzheimer's disease. nih.gov The analogue was found to reduce oxidative stress and levels of pro-inflammatory cytokines in the cortex and hippocampus. nih.gov These findings highlight the potential for developing this compound derivatives as neuroprotective agents.
Antiparasitic Investigations
While direct antiparasitic studies on this compound and its specific derivatives are not extensively documented in publicly available scientific literature, the constituent heterocyclic rings, namely 1,2,3-triazole and azetidine (B1206935), have independently been subjects of significant research in the quest for novel antiparasitic agents. The exploration of derivatives containing these scaffolds has yielded promising results against a variety of parasites, suggesting a potential avenue for the pharmacological investigation of this compound derivatives.
Antiparasitic Potential of the 1,2,3-Triazole Moiety
The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, known for its role in the development of compounds with a broad spectrum of biological activities, including antiparasitic effects. tandfonline.com Its synthetic accessibility, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has facilitated the generation of diverse molecular libraries for screening against various pathogens. mdpi.com
Research has demonstrated the efficacy of 1,2,3-triazole derivatives against several protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and malaria.
Anti-trypanosomal Activity: Derivatives of 1,2,3-triazole have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov For instance, certain analogues of benznidazole (B1666585) where the imidazole (B134444) ring is replaced with a 1,2,3-triazole moiety have exhibited significant trypanocidal activity. researchgate.net Some synthesized 1,2,3-triazoles derived from eugenol (B1671780) have also demonstrated promising in vitro and in vivo activity against T. cruzi. nih.gov The mechanism of action for some triazole derivatives is believed to involve the inhibition of essential parasite enzymes like sterol 14α-demethylase (CYP51) or cruzain. nih.govscielo.br
Anti-leishmanial Activity: Various studies have highlighted the potential of 1,2,3-triazole-containing compounds as anti-leishmanial agents. nih.govmdpi.com For example, a series of 1,4-disubstituted-1,2,3-triazole compounds induced ultrastructural alterations in Leishmania amazonensis promastigotes. nih.gov Another study on methoxylated cinnamides bearing a 1,2,3-triazole fragment reported relevant antileishmanial activity against Leishmania braziliensis. mdpi.com The mode of action for some of these derivatives has been linked to mitochondrial dysfunction in the parasite. nih.gov
Anti-malarial Activity: The 1,2,3-triazole scaffold has also been incorporated into molecules with significant anti-malarial properties. Hybrid molecules containing both a quinoline (B57606) and a 1,2,3-triazole ring have shown activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govresearchgate.net Furthermore, 1,2,3-triazole-naphthoquinone conjugates have been synthesized and evaluated for their in vitro activity against P. falciparum. mdpi.com Some of these compounds have shown potent activity, suggesting they could be valuable leads for further development. nih.gov
The following table summarizes the in vitro antiparasitic activity of selected 1,2,3-triazole derivatives against various parasites:
| Compound Type | Target Parasite | IC50 (µM) | Reference |
| 1,2,3-Triazole-Naphthoquinone Conjugates | Plasmodium falciparum (F32 Tanzania) | 0.8 - 1.2 | mdpi.com |
| Quinoline-1H-1,2,3-Triazole Hybrids | Plasmodium falciparum (W2 clone) | 1.4 - 46 | nih.govresearchgate.net |
| 1,2,3-Triazolium Salts | Leishmania amazonensis (promastigotes) | 3.61 | nih.gov |
| 1,2,3-Triazolium Salts | Leishmania amazonensis (amastigotes) | 7.61 | nih.gov |
| 1,2,3-Triazole derivatives | Trypanosoma cruzi (trypomastigotes) | 0.21 - 2.28 | nih.gov |
| 1,2,3-Triazole derivatives | Trypanosoma cruzi (amastigotes) | ≤ 6.20 | nih.gov |
| Eugenol-derived 1,2,3-Triazoles | Trypanosoma cruzi (epimastigotes) | 7.3 - 19.7 | nih.gov |
| Eugenol-derived 1,2,3-Triazoles | Trypanosoma cruzi (trypomastigotes) | 8.41 - 20.74 | nih.gov |
This table is for illustrative purposes and includes data from various studies on different 1,2,3-triazole derivatives. The specific structures and experimental conditions can be found in the cited references.
Antiparasitic Potential of the Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle, is a less commonly explored scaffold in antiparasitic drug discovery compared to the triazole ring. However, recent research has begun to unveil its potential.
Notably, a class of bicyclic azetidines has demonstrated potent activity against the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. These compounds act by inhibiting the parasite's phenylalanyl-tRNA synthetase, an essential enzyme for protein synthesis. This novel mechanism of action makes them attractive candidates for further development, especially in the context of growing resistance to existing drugs.
The successful demonstration of in vivo efficacy of a bicyclic azetidine derivative in a mouse model of malaria underscores the therapeutic potential of this heterocyclic system. While this research has focused on bicyclic structures, it highlights the ability of the azetidine core to be incorporated into potent antiparasitic compounds.
Given the established antiparasitic activities of both the 1,2,3-triazole and azetidine rings, derivatives of this compound represent a logical and intriguing area for future antiparasitic investigations. The combination of these two pharmacophores could potentially lead to synergistic effects or novel mechanisms of action against a range of parasitic diseases. However, it is crucial to emphasize that without experimental data on the specific compound and its derivatives, their antiparasitic potential remains speculative.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of SAR Applied to 3-(1H-1,2,3-Triazol-4-yl)azetidin-3-ol Derivatives
The exploration of structure-activity relationships (SAR) is essential for deciphering how molecular modifications affect the biological properties of 1,2,3-triazole derivatives. tandfonline.com This knowledge guides the design and optimization of new derivatives with improved pharmacological profiles. tandfonline.com The this compound scaffold combines two key heterocyclic rings: an azetidine (B1206935) and a 1,2,3-triazole. Each contributes unique properties that influence the molecule's interaction with biological targets.
The 1,2,3-triazole ring is a significant pharmacophore due to its favorable characteristics. It is a stable, aromatic ring system that is generally inert to oxidation, reduction, and hydrolysis. researchgate.net Its notable dipole moment and ability to act as a hydrogen bond acceptor enhance interactions with various biological targets like enzymes and receptors. researchgate.netnih.gov The triazole moiety can also serve as a rigid linker, holding different parts of a molecule in a specific orientation, which can be crucial for binding affinity. researchgate.net
Elucidation of Key Structural Determinants for Biological Activity
Impact of Azetidine Ring Substitutions on Potency and Selectivity
Substitutions on the azetidine ring of this compound derivatives can significantly modulate their potency and selectivity. The nitrogen atom of the azetidine ring is a common site for modification. Introducing different substituents on the nitrogen can alter the molecule's polarity, lipophilicity, and steric bulk, thereby affecting its pharmacokinetic and pharmacodynamic properties. For instance, in related heterocyclic structures, the nature of the substituent on a nitrogen-containing ring can dictate the compound's selectivity for different biological targets. frontiersin.org
Furthermore, substitutions at other positions on the azetidine ring, if chemically feasible, could introduce new interaction points or alter the molecule's conformation. The synthesis of 2,3-disubstituted azetidines, although challenging, allows for the creation of two new stereogenic centers, which can profoundly impact biological activity. nih.gov
Influence of 1,2,3-Triazole Ring Modifications on Activity Profiles
The 1,2,3-triazole ring offers multiple positions for substitution, which can be exploited to fine-tune the biological activity of the parent compound. SAR studies on various 1,2,3-triazole-containing compounds have shown that the nature of the substituents on the triazole ring is a key determinant of activity. nih.gov
The following table summarizes the effect of triazole ring substitutions on the anticancer activity of a series of 1,4-naphthoquinone-1,2,3-triazole hybrids, illustrating the importance of substituent choice.
| Compound | Substitution on Triazole Ring | Effect on Anticancer Activity |
| Hybrid 1 | Unsubstituted Phenyl | Moderate Activity |
| Hybrid 2 | Electron-donating group (e.g., -OCH3) | Decreased Activity |
| Hybrid 3 | Electron-withdrawing group (e.g., -Cl, -F) | Increased Activity |
| Hybrid 4 | Bulky Aromatic Group | Potent Activity |
This table is a representative example based on general SAR principles for triazole derivatives and is intended for illustrative purposes.
Role of Linkers and Connecting Groups in Biological Recognition
In the compound this compound, the triazole and azetidine rings are directly connected. However, in many drug discovery programs, linkers are introduced between key pharmacophores to optimize their spatial orientation and interaction with the target. The 1,2,3-triazole ring itself is often used as a stable and rigid linker in drug design. researchgate.net Its chemical stability prevents it from being easily metabolized. researchgate.net
When considering derivatives, the introduction of a linker between the azetidine and another functional group, or between the triazole and another moiety, can be a key strategy. The length and flexibility of the linker are critical parameters. For example, SAR studies on epipodophyllotoxin (B191179) derivatives containing a 1,2,3-triazole showed that introducing a carbon spacer between the triazole and a phenyl ring reduced the activity, highlighting the importance of the distance and rigidity between pharmacophoric elements. nih.gov
Stereochemical Effects on Biological Activity and Receptor Binding
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems are inherently chiral. nih.gov The this compound molecule possesses a stereocenter at the C3 position of the azetidine ring. Therefore, it can exist as two enantiomers, (R)-3-(1H-1,2,3-triazol-4-yl)azetidin-3-ol and (S)-3-(1H-1,2,3-triazol-4-yl)azetidin-3-ol.
It is highly probable that these two enantiomers will exhibit different biological activities. Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. This difference in activity arises from the fact that the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the chiral binding site of its biological target. nih.gov
In studies of other chiral molecules, it has been shown that stereochemistry can significantly affect not only target binding but also uptake and metabolism. nih.gov For instance, in a study on nature-inspired compounds, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov Therefore, the enantioselective synthesis and biological evaluation of the individual enantiomers of this compound and its derivatives are crucial for understanding their full therapeutic potential.
Development and Application of QSAR Models for Predictive Analysis and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For derivatives of this compound, 3D-QSAR models could be particularly useful for lead optimization.
The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), begins with the alignment of a set of molecules with known activities. semanticscholar.org The model then calculates steric, electrostatic, and hydrophobic fields around the molecules and correlates these fields with their biological activities. semanticscholar.org
A statistically significant QSAR model can be used to:
Predict the activity of newly designed compounds before their synthesis, saving time and resources. semanticscholar.org
Provide insights into the key structural features required for high potency. For example, a QSAR model for 1,2,4-triazole (B32235) derivatives revealed that specific steric and electrostatic fields were remarkable contributors to anticancer activity. nih.gov
Guide the design of new derivatives with improved activity by suggesting modifications that would lead to more favorable interactions with the biological target.
For instance, a QSAR model might indicate that a bulky, electronegative substituent at a particular position on the triazole ring would enhance activity. This information allows medicinal chemists to focus their synthetic efforts on the most promising candidates. The successful application of QSAR models has been demonstrated for various triazole-containing compounds, leading to the identification of potential chemical entities with optimal activity. nih.govnih.gov
Rational Design Principles for Novel Analogues Derived from SAR/QSAR Insights
The rational design of novel analogues of this compound is guided by a comprehensive understanding of its structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) insights. Although specific SAR/QSAR studies on this exact molecule are not extensively documented in publicly available literature, design principles can be extrapolated from studies on its core fragments: the 1,2,3-triazole ring, the azetidine moiety, and the tertiary alcohol group. The following sections outline key strategies for designing new analogues with potentially enhanced biological activity, selectivity, and pharmacokinetic properties.
Modification of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is a key structural feature, known for its metabolic stability and its role as a versatile scaffold in medicinal chemistry. nih.govlongdom.orglongdom.org It can act as a pharmacophore, a linker, or a bioisosteric replacement for other functional groups, such as amide bonds. nih.govresearchgate.net Rational design strategies focusing on this moiety include:
Isomeric Variation: The regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5-disubstituted) can impact the spatial arrangement of substituents and, consequently, the biological activity. While the parent compound is a 1,4-disubstituted triazole, synthesis of the 1,5-isomer would be a valuable strategy to explore alternative binding modes.
Bioisosteric Replacement: The triazole ring itself can be considered a bioisostere of other five-membered heterocycles. Replacing the 1,2,3-triazole with other rings like 1,2,4-triazole, oxadiazole, or thiadiazole could lead to analogues with altered electronic properties and potentially improved biological profiles.
| Modification Strategy | Rationale | Potential Impact |
| N1-Alkylation/Arylation | Explore new binding pockets and modulate lipophilicity. | Enhanced potency, altered selectivity. |
| N2-Alkylation/Arylation | Investigate the role of the second nitrogen in receptor interaction. | Modified binding affinity and pharmacokinetic properties. |
| C5-Substitution | Introduce additional points of interaction. | Increased potency and potential for improved selectivity. |
| Isomeric Scaffolding | Alter the 3D orientation of the azetidine moiety. | Novel binding interactions, potential for isoform selectivity. |
| Heterocycle Bioisosteres | Modulate electronic and steric properties. | Improved metabolic stability, altered target engagement. |
Table 1: Rational Design Strategies for Modification of the 1,2,3-Triazole Ring
Modification of the Azetidine Ring
The azetidine ring provides a rigid scaffold that restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific biological target. rsc.orglifechemicals.comnih.govenamine.net Its strained four-membered ring structure also presents unique chemical properties that can be exploited in drug design. rsc.org
Substitution on the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for modification. Introducing substituents can alter the molecule's polarity, basicity, and potential for hydrogen bonding. SAR studies on other azetidine derivatives have shown that the nature and size of the N-substituent are critical for biological activity. nih.govacs.org
Substitution at C2 and C4 Positions: Introducing substituents at the C2 and C4 positions of the azetidine ring can explore additional binding interactions within the target protein. Stereochemistry at these positions will be crucial, and the synthesis of stereoisomers will be important to understand the optimal spatial arrangement for activity.
Ring Analogues and Bioisosteres: Replacing the azetidine ring with other small, constrained rings such as cyclobutane, oxetane, or thietane (B1214591) can help to probe the importance of the nitrogen atom and the ring's pucker. Alternatively, larger rings like pyrrolidine (B122466) or piperidine (B6355638) could be explored to understand the impact of increased conformational flexibility. tcichemicals.comacs.org
| Modification Strategy | Rationale | Potential Impact |
| N-Substitution (Alkyl, Acyl) | Modulate basicity and lipophilicity. | Improved cell permeability and target affinity. |
| C2/C4-Substitution | Probe for additional binding pockets. | Enhanced potency and selectivity. |
| Stereochemical Inversion | Investigate the optimal 3D conformation for binding. | Differential activity between enantiomers/diastereomers. |
| Ring Contraction/Expansion | Assess the importance of ring size and strain. | Altered binding affinity and pharmacokinetic profile. |
| Heteroatom Substitution | Evaluate the role of the nitrogen atom in the ring. | Modified polarity and hydrogen bonding capacity. |
Table 2: Rational Design Strategies for Modification of the Azetidine Ring
Modification and Replacement of the Hydroxyl Group
The tertiary alcohol at the C3 position of the azetidine ring is a critical functional group that can participate in hydrogen bonding with the biological target. numberanalytics.comunina.itresearchgate.net Its tertiary nature provides metabolic stability against oxidation. nih.govdigitellinc.com
Bioisosteric Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other hydrogen bond donors and acceptors, such as an amino group, a thiol group, or a small amide, can help to elucidate the precise nature of the interaction with the target.
Esterification and Etherification: Converting the hydroxyl group into an ester or an ether can serve two purposes: it can act as a prodrug strategy to improve cell permeability, or it can explore binding pockets that accommodate larger, more lipophilic groups.
Fluorination: The replacement of the hydroxyl group with a fluorine atom can be explored. Fluorine is a small, electronegative atom that can sometimes act as a weak hydrogen bond acceptor and can improve metabolic stability and binding affinity.
| Modification Strategy | Rationale | Potential Impact |
| Hydroxyl to Amino/Thiol | Probe the nature of hydrogen bonding (donor/acceptor). | Altered binding affinity and selectivity. |
| Ester/Ether Formation | Increase lipophilicity and act as a prodrug. | Improved oral bioavailability and duration of action. |
| Fluorine Substitution | Modulate electronic properties and metabolic stability. | Enhanced binding affinity and pharmacokinetic properties. |
| Inversion of Stereochemistry | Explore different orientations of the functional group. | Differential biological activity. |
Table 3: Rational Design Strategies for Modification of the Hydroxyl Group
By systematically applying these rational design principles, novel analogues of this compound can be synthesized and evaluated. The resulting SAR and QSAR data will, in turn, refine the design hypotheses and guide the development of compounds with optimized properties.
Future Research Directions and Emerging Paradigms for 3 1h 1,2,3 Triazol 4 Yl Azetidin 3 Ol
Development of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of Huisgen's cycloaddition reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govitmedicalteam.pl However, future efforts will likely focus on developing more sustainable and efficient synthetic protocols in line with the principles of green chemistry. nih.govrsc.orgresearchgate.net
Key areas for development include:
Metal-Free Synthesis : Exploring metal-free "click" reactions to avoid potential toxicity and contamination from residual metal catalysts, which is particularly crucial for pharmaceutical applications. itmedicalteam.pl
Flow Chemistry : Implementing continuous flow synthesis, which can offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Green Solvents and Catalysts : Utilizing environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents, and developing recyclable catalysts to minimize waste and environmental impact. mdpi.comejcmpr.com
Energy-Efficient Methods : Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption. mdpi.commdpi.com
| Parameter | Traditional Approach (e.g., Batch CuAAC) | Future Green Approach (e.g., Flow Chemistry, Metal-Free) |
|---|---|---|
| Catalyst | Copper(I) salts | Organocatalysts or metal-free conditions |
| Solvent | Organic solvents (e.g., DMF, DMSO) | Water, ethanol, or solvent-free conditions mdpi.com |
| Energy Source | Conventional heating | Microwave, ultrasound, or ambient temperature mdpi.com |
| Waste Generation | Higher, with metal and solvent waste | Minimized through catalyst recycling and benign solvents |
| Efficiency | Good yields but often long reaction times | Potentially higher throughput and shorter reaction times |
Integration with Phenotypic Screening and Target Deconvolution Strategies
Rather than designing a compound for a specific biological target, phenotypic screening allows for the discovery of molecules that produce a desired effect in a cellular or organismal model, without prior knowledge of the mechanism of action. nih.govmdpi.com This approach is particularly valuable for complex diseases. 3-(1H-1,2,3-triazol-4-yl)azetidin-3-ol and its derivatives could be screened in various phenotypic assays (e.g., anti-proliferative, anti-infective, neuroprotective).
Should a hit be identified, the critical next step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. nih.govnih.gov Modern techniques for target deconvolution include:
Affinity Chromatography : Immobilizing the compound on a solid support to capture its binding partners from cell lysates. nih.gov
Proteomics Approaches : Utilizing techniques like thermal proteome profiling (TPP) or chemical proteomics to identify proteins that are stabilized or engaged by the compound.
Genetic Methods : Employing CRISPR-Cas9 screening or yeast three-hybrid (Y3H) systems to identify genes that modulate sensitivity to the compound. hybrigenics-services.com
The integration of phenotypic screening with these advanced deconvolution methods offers a powerful pathway to uncover novel biological mechanisms and first-in-class therapeutics. nih.gov
Exploration of Multitargeting Agents and Polypharmacology Concepts
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets can be more effective, especially for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov A multi-targeting agent can offer advantages in efficacy and may help circumvent drug resistance. nih.gov
The this compound scaffold is an attractive starting point for designing multitargeting agents due to its structural features:
The 1,2,3-triazole ring is a versatile linker and pharmacophore capable of various interactions, including hydrogen bonding and dipole interactions. itmedicalteam.pl
The azetidine (B1206935) ring provides a rigid, three-dimensional element that can be functionalized to interact with specific pockets in multiple target proteins.
Future research could involve designing libraries based on this scaffold and using computational methods to predict their interactions with multiple targets, followed by experimental validation. nih.govnih.gov This approach could lead to the development of novel drugs with enhanced therapeutic profiles.
Design and Synthesis of Chemical Probes for Advanced Biological Studies
To better understand the mechanism of action of this compound or its bioactive derivatives, it can be converted into a chemical probe. This involves synthetically modifying the molecule to include a reporter tag (for visualization) or a reactive group (for covalent labeling) without significantly altering its biological activity.
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | Visualize the subcellular localization of the compound using microscopy. |
| Biotinylated Probe | Attachment of a biotin (B1667282) tag | Used for affinity purification of target proteins (pull-down assays). |
| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone) | Covalently cross-link the compound to its target protein upon UV irradiation for target identification. |
| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., alkyne, azide) | Allows for late-stage functionalization with reporter tags in complex biological systems. |
The development of such probes would facilitate detailed studies of the compound's distribution, target engagement, and downstream biological effects, providing crucial insights that are often unattainable through traditional assays alone.
Potential Applications in Material Science and Chemical Biology Beyond Traditional Drug Discovery
The unique properties of the 1,2,3-triazole and azetidine moieties suggest that this compound could have applications beyond pharmaceuticals.
Material Science : 1,2,3-triazoles are known for their use in polymers, as corrosion inhibitors, and in the dye industry. nih.gov The azetidinol (B8437883) portion could be polymerized or grafted onto surfaces to create novel materials with specific properties, such as altered hydrophilicity or unique binding capabilities.
Chemical Biology : As a rigid scaffold, this compound could serve as a molecular building block for constructing more complex molecular architectures. For instance, it could be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce the degradation of specific proteins. medchemexpress.com Its three-dimensional structure could provide precise control over the orientation of the two ligands connected by the linker.
Exploring these non-traditional applications could unlock new value for this chemical scaffold and contribute to advancements in interdisciplinary fields.
Q & A
Q. What are the recommended synthetic routes for 3-(1H-1,2,3-Triazol-4-yl)azetidin-3-ol, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves azetidine ring formation followed by triazole functionalization. Key strategies include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Optimize catalyst loading (e.g., Cu(I) salts) and reaction time to minimize side products .
- Azetidine Precursor Modification : Use azetidin-3-ol derivatives as starting materials, with protection/deprotection steps for the hydroxyl group to prevent undesired side reactions .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization improves yield .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the triazole (δ 7.5–8.5 ppm) and azetidine rings (δ 3.0–4.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- ¹⁵N NMR : Differentiates tautomeric forms of the triazole ring, critical for confirming regiochemistry .
- X-ray Crystallography : Resolve ambiguities in spatial arrangement using SHELXL for refinement. Ensure high-resolution data (<1.0 Å) to accurately model hydrogen-bonding networks .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use face shields during high-risk steps (e.g., sonication) .
- Ventilation : Conduct reactions in fume hoods with ≥12 air changes/hour to mitigate inhalation risks .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling approaches be applied to predict the reactivity and stability of this compound in different solvent systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess solvation effects. Calculate free energy barriers for tautomerization in polar (water) vs. nonpolar (toluene) solvents .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in triazole-azetidine interactions .
- Solvent Parameter Analysis : Apply Hansen solubility parameters to predict miscibility and stability. Correlate with experimental solubility data to validate models .
Q. What strategies are employed to resolve contradictions between theoretical predictions and experimental observations in the crystallization behavior of this compound?
Methodological Answer:
- Polymorph Screening : Use high-throughput crystallization trials (e.g., varying solvents, cooling rates) to identify dominant forms. Characterize via PXRD and DSC .
- Hydrogen-Bonding Analysis : Compare computational (Hirshfeld surfaces) and experimental (X-ray) data to resolve discrepancies in packing motifs .
- Impurity Profiling : Employ LC-MS to detect trace impurities (e.g., unreacted azetidine precursors) that may nucleate alternative crystal forms .
Q. How does the spatial arrangement of the triazole ring in this compound influence its intermolecular interactions in crystal packing, and what implications does this have for material properties?
Methodological Answer:
- π-π Stacking : Triazole rings in parallel-displaced configurations enhance thermal stability (TGA data) but reduce solubility .
- Hydrogen Bonding : The azetidine hydroxyl group forms O–H···N bonds with triazole N atoms, stabilizing specific polymorphs. Quantify via IR temperature studies .
- Implications : Stronger intermolecular forces correlate with higher melting points but may limit bioavailability in drug formulations .
Q. What experimental design considerations are critical when investigating structure-activity relationships of this compound derivatives in biological systems?
Methodological Answer:
- Derivative Libraries : Synthesize analogs with variations in triazole substitution (e.g., 1H vs. 2H tautomers) and azetidine substituents (e.g., methyl, fluoro groups) .
- Assay Selection : Use target-specific assays (e.g., enzyme inhibition for kinase targets) and cytotoxicity profiling (MTT assays) to evaluate selectivity .
- Data Normalization : Control for solvent effects (DMSO concentration ≤0.1%) and use positive/negative controls (e.g., known kinase inhibitors) to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
